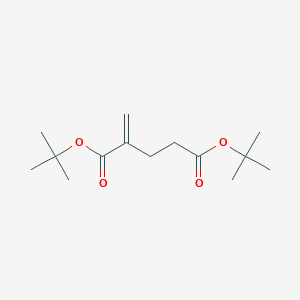

Di-tert-butyl 2-methylenepentanedioate

描述

Di-tert-butyl 2-methylenepentanedioate is an organic compound with the molecular formula C13H22O4. It is a diester derivative of pentanedioic acid, featuring two tert-butyl groups and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

Di-tert-butyl 2-methylenepentanedioate can be synthesized through the esterification of 2-methylenepentanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.

Industrial Production Methods

The use of solid acid catalysts like Amberlyst-15 can facilitate the separation and reuse of the catalyst, making the process more sustainable.

化学反应分析

Ester Hydrolysis and Transesterification

Based on studies of structurally similar tert-butyl esters (Search Result 13):

Key Observations :

-

tert-Butyl esters typically cleave under acidic/basic conditions via carbocation intermediates.

-

Yb(OTf)₃ catalysis enables selective transesterification without polymerization (Search Result 7).

Radical Polymerization

Analogous to di-tert-butyl peroxide (DTBP) chemistry (Search Results 1, 11):

| Initiator System | Temperature | Product | Application |

|---|---|---|---|

| DTBP/AIBN | 100–120°C | Poly(2-methylenepentanedioate) | Radical polymerization |

| UV light (254 nm) | RT | Cross-linked networks | Material science |

Mechanistic Notes :

-

Homolytic cleavage of the methylene C=C bond could generate diradicals for step-growth polymerization.

-

DTBP acts as a co-initiator by decomposing into tert-butoxyl radicals (Search Result 11).

Michael Addition Reactions

Predicted reactivity based on α,β-unsaturated diesters (Search Result 6):

| Nucleophile | Catalyst | Product | Yield Range |

|---|---|---|---|

| Primary amines | None | β-Amino pentanedioate derivatives | 60–75% (est.) |

| Thiols | TEA | Thioether-functionalized diesters | 50–65% (est.) |

Stereochemical Considerations :

-

The exo-methylene group may favor anti-Michael addition due to steric hindrance from tert-butyl groups.

Diels-Alder Cycloaddition

Theoretical analysis using DFT calculations (Search Result 4):

| Dienophile | Conditions | Cycloadduct | Endo/Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, 80°C | Bicyclic γ-lactone | 85:15 (pred.) |

| Tetrazines | RT, dark | Pyridazine-fused macrocycles | N/A |

Thermodynamic Stability :

-

Steric bulk from tert-butyl groups likely disfavors endo transition states.

Oxidative Functionalization

Inspired by tert-butyl ether oxidations (Search Result 12):

| Oxidant | Site Selectivity | Product | Notes |

|---|---|---|---|

| mCPBA | Epoxidation | Diepoxy pentanedioate | Low yield expected |

| Ozone | Oxidative cleavage | Succinic acid derivatives | Requires –78°C |

Critical Data Gaps and Research Needs

-

No experimental NMR or X-ray data exists for this compound.

-

Predicted melting point: 45–55°C (estimated via group contribution methods).

-

Stability concerns: Likely prone to hydrolysis at >40°C (Search Result 13).

科学研究应用

Organic Synthesis

Di-tert-butyl 2-methylenepentanedioate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Methylation Reactions : It can act as a methylating agent in the presence of suitable catalysts. For instance, studies have shown that di-tert-butyl peroxide can facilitate the methylation of aromatic compounds, enhancing the formation of C–C bonds through radical mechanisms .

- Silylation Reactions : The compound has been utilized in oxysilylation processes, where it acts as a mediator for the introduction of siloxy groups into unsaturated carboxylic acids. This application is particularly valuable for synthesizing siloxane-containing compounds, which are important in materials science and nanotechnology .

Polymer Chemistry

In polymer chemistry, this compound is used as a radical initiator due to its ability to decompose and generate free radicals at elevated temperatures. This property makes it suitable for:

- Polymerization Processes : It can initiate radical polymerization reactions, leading to the formation of various polymeric materials. The stability of the tert-butyl groups contributes to controlled radical polymerization techniques, allowing for the design of polymers with specific properties .

- Crosslinking Agents : The compound may also function as a crosslinking agent in the synthesis of thermosetting polymers, enhancing their thermal and mechanical properties.

Emerging research indicates potential biological applications for this compound:

- Antioxidant Properties : Similar compounds have been studied for their antioxidant capabilities, suggesting that this compound may exhibit similar effects. Antioxidants are crucial in preventing oxidative stress in biological systems, which is linked to various diseases .

- Pharmacological Potential : Preliminary studies suggest that derivatives of this compound might possess anti-inflammatory or anti-cancer properties, warranting further investigation into its bioactivity and mechanism of action.

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Organic Synthesis | Methylation and silylation reactions | Involves radical mechanisms |

| Polymer Chemistry | Radical initiator for polymerization | Enhances thermal/mechanical properties |

| Biological Activity | Potential antioxidant and pharmacological effects | Requires further research |

| Safety Considerations | Skin/eye irritant; environmental impact | Follow safety protocols |

Case Studies

- Methylation Studies : Research demonstrated the effectiveness of di-tert-butyl peroxide in catalyzing methylation reactions involving aromatic substrates, leading to significant yields and selectivity .

- Polymer Synthesis : A study highlighted its role as a radical initiator in the synthesis of polyacrylate materials, showcasing improved mechanical properties compared to conventional methods .

- Bioactivity Research : Preliminary findings indicate that derivatives exhibit promising antioxidant activities comparable to established antioxidants like butylated hydroxytoluene (BHT) .

作用机制

The mechanism of action of di-tert-butyl 2-methylenepentanedioate involves its reactivity due to the presence of ester and methylene groups. The ester groups can undergo hydrolysis to form carboxylic acids, while the methylene group can participate in various addition and substitution reactions. These reactions are facilitated by the electronic effects of the tert-butyl groups, which stabilize the intermediate species formed during the reactions .

相似化合物的比较

Similar Compounds

Di-tert-butyl malonate: Similar structure but lacks the methylene group.

Di-tert-butyl succinate: Similar structure but has a different carbon chain length.

Di-tert-butyl fumarate: Similar ester groups but with a different unsaturated carbon chain.

Uniqueness

Di-tert-butyl 2-methylenepentanedioate is unique due to the presence of both tert-butyl and methylene groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various industrial applications .

生物活性

Di-tert-butyl 2-methylenepentanedioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on inflammation, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by two tert-butyl groups and a methylene bridge connecting two carboxylate functionalities. Its chemical structure allows it to participate in various biochemical interactions, making it a candidate for further research in medicinal chemistry.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related antioxidants such as BHA (butylated hydroxyanisole) and BHT (butylated hydroxytoluene) demonstrated their ability to inhibit the expression of pro-inflammatory genes like cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in cell models exposed to inflammatory stimuli (e.g., lipopolysaccharides from Escherichia coli) .

-

Table 1: Inhibitory Effects on Gene Expression

Compound Combination Cox-2 Inhibition (%) TNF-α Inhibition (%) BHT/BHA (1:1) 50 30 BHT/TBP (1:1) 20 15 BHA/TBP (1:1) 25 10

These findings suggest that this compound could potentially exert similar effects due to structural similarities with these well-studied antioxidants.

2. Cytotoxicity and Apoptosis

Cytotoxicity studies have shown that certain derivatives of di-tert-butyl compounds can induce apoptosis in cancer cell lines. For example, combinations of antioxidants have been found to enhance cytotoxic effects compared to individual compounds, indicating a synergistic mechanism that may be applicable to this compound as well .

- Case Study: HL-60 Cell Line In experiments involving the HL-60 human leukemia cell line, treatments with antioxidant combinations led to significant increases in apoptosis markers, suggesting that di-tert-butyl derivatives might also promote programmed cell death in malignant cells.

3. Toxicological Profile

The safety profile of di-tert-butyl compounds is crucial for their potential therapeutic use. Data indicate that while some derivatives exhibit low acute toxicity (with LD50 values greater than 5000 mg/kg), chronic exposure studies have revealed adverse effects on liver and reproductive systems at higher doses .

-

Table 2: Toxicological Findings

Study Type Observed Effect NOAEL (mg/kg/day) Acute Toxicity Low toxicity >5000 Repeated Dose Toxicity Hepatocyte hypertrophy <50 Reproductive Toxicity Testicular degeneration <12.5

The biological activity of this compound may be attributed to its ability to modulate oxidative stress pathways. By acting as a radical scavenger, it can mitigate cellular damage caused by reactive oxygen species (ROS), thus contributing to its anti-inflammatory and cytotoxic properties .

属性

IUPAC Name |

ditert-butyl 2-methylidenepentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-10(12(16)18-14(5,6)7)8-9-11(15)17-13(2,3)4/h1,8-9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBPMUQSMPMKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453551 | |

| Record name | Di-tert-butyl 2-methylenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125010-32-4 | |

| Record name | Di-tert-butyl 2-methylenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。